molecular formula C13H8Cl2N2O2 B2952640 5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 1978349-39-1

5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde

Cat. No.: B2952640
CAS No.: 1978349-39-1
M. Wt: 295.12
InChI Key: QRPRJVOCBOLJNX-MSUUIHNZSA-N
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Description

5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings

Scientific Research Applications

5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde has diverse applications in scientific research:

Future Directions

The future directions for “5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde” and similar compounds could involve further exploration of their potential applications in various fields such as dyeing textile fiber, biomedical studies, and advanced application in organic synthesis and high technology areas such as laser, liquid crystalline displays, and electrooptical devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde typically involves the azo coupling reaction. This reaction is carried out by diazotizing 2,4-dichloroaniline to form the corresponding diazonium salt, which is then coupled with 2-hydroxybenzaldehyde under basic conditions. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a basic medium to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde exerts its effects involves interactions with various molecular targets. The compound’s diazenyl group can participate in electron transfer reactions, influencing biological pathways. Additionally, its ability to form complexes with metal ions can modulate enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-dichlorophenyl)diazenyl]phenol
  • 2-[(2,4-dichlorophenyl)diazenyl]benzoic acid
  • 5-[(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzoic acid

Uniqueness

5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde is unique due to its specific substitution pattern and the presence of both hydroxyl and aldehyde functional groups.

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2/c14-9-1-3-12(11(15)6-9)17-16-10-2-4-13(19)8(5-10)7-18/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPRJVOCBOLJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)Cl)Cl)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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